2-bromo-N-(2,6-diethylphenyl)butanamide

Cross-Coupling Chemistry Synthetic Methodology Carbon-Carbon Bond Formation

Pain: Non-halogenated or chloro analogs of N-(2,6-diethylphenyl)butanamide lack the aliphatic bromine essential for Suzuki, Negishi, and Buchwald-Hartwig cross-coupling. Solution: 2-Bromo-N-(2,6-diethylphenyl)butanamide (CAS 71394-99-5) provides the exact bromine reactivity and steric environment for constructing biaryl/aminoaryl libraries. • Key building block for PDE1 inhibitors (related chemotype IC₅₀ < 1 nM). • Intermediate for cycloheptapyridine CGRP receptor antagonists (migraine). • ≥98% purity; store 2-8°C, ships ambient. Global supply available.

Molecular Formula C14H20BrNO
Molecular Weight 298.22 g/mol
CAS No. 71394-99-5
Cat. No. B1282012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,6-diethylphenyl)butanamide
CAS71394-99-5
Molecular FormulaC14H20BrNO
Molecular Weight298.22 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)C(CC)Br
InChIInChI=1S/C14H20BrNO/c1-4-10-8-7-9-11(5-2)13(10)16-14(17)12(15)6-3/h7-9,12H,4-6H2,1-3H3,(H,16,17)
InChIKeyMAESMPMXHGHIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2,6-diethylphenyl)butanamide: Halogenated Amide Intermediate


2-Bromo-N-(2,6-diethylphenyl)butanamide (CAS 71394-99-5) is a halogenated organic compound classified as a secondary amide. Its structure features a butanamide backbone functionalized with a bromine atom at the 2-position and an N-bound 2,6-diethylphenyl group . This specific substitution pattern distinguishes it from both non-halogenated and other halogenated analogs within the class of N-aryl amides. The compound serves primarily as a synthetic intermediate, with its reactivity profile heavily defined by the presence of the aliphatic bromine, which facilitates various cross-coupling and nucleophilic substitution reactions [1]. Its utility is further modulated by the steric and electronic influence of the 2,6-diethylphenyl moiety, making it a building block of interest in the synthesis of more complex, biologically relevant molecules .

1

Workflow

Halogenated amide intermediate for cross-coupling synthesis

2

Selection logic

Aliphatic bromide handle for Suzuki / Buchwald-Hartwig reactions

3

Use context

Building block for biologically relevant molecule synthesis

Why 2-Bromo-N-(2,6-diethylphenyl)butanamide Cannot Be Replaced


Simple substitution of 2-bromo-N-(2,6-diethylphenyl)butanamide with its non-brominated parent compound, N-(2,6-diethylphenyl)butanamide, or other halogen analogs like the 2-chloro derivative, is not feasible for applications requiring its specific reactivity profile. The presence of the aliphatic bromine atom is not merely an inert structural feature; it is the critical functional handle required for key synthetic transformations, such as Suzuki and Buchwald-Hartwig cross-coupling reactions, which are fundamental for constructing carbon-carbon or carbon-nitrogen bonds [1]. The 2,6-diethylphenyl group provides a unique steric and electronic environment that can influence the selectivity and efficiency of such reactions compared to less bulky or differently substituted anilides . Therefore, selecting this specific compound is often a requirement for executing a defined synthetic route where the bromine atom's reactivity and the amide's steric profile are both essential for achieving the desired chemical outcome.

Target
2-Bromo-N-(2,6-diethylphenyl)butanamide
Comparator
Non-brominated parent / 2-chloro analog
Reactivity mismatch

Aliphatic bromide required for oxidative addition; chloro-analog reactivity is significantly lower under standard coupling conditions

Steric profile may shift

2,6-diethylphenyl substitution influences reaction selectivity; less bulky anilides may alter synthetic outcome

Differentiation Guide for 2-Bromo-N-(2,6-diethylphenyl)butanamide


Aliphatic Bromine as Cross-Coupling Handle

The defining differentiator for 2-bromo-N-(2,6-diethylphenyl)butanamide is the presence of an aliphatic bromine atom at the 2-position of the butanamide chain. This functional group enables participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are inaccessible to its non-halogenated analogs [1]. In a class-level comparison, the non-brominated parent compound, N-(2,6-diethylphenyl)butanamide, and the 2-chloro derivative are either inert or significantly less reactive under standard coupling conditions. While direct comparative kinetic data for this specific substrate against its chloro analog is not available in the primary literature, the well-established reactivity scale for oxidative addition of alkyl halides to low-valent transition metals (I > Br >> Cl) provides a strong class-level inference for its superior reactivity in these transformations [2].

Cross-coupling handle
Class-level inference
Primary alkyl bromide enables oxidative addition to Pd(0)/Ni(0); non-halogenated and chloro-analogs are unreactive or significantly slower under standard conditions
Synthetic pathway enabler
Data to verify for this specific substrate
Cross-Coupling Chemistry Synthetic Methodology Carbon-Carbon Bond Formation

Steric and Electronic Effects of the 2,6-Diethylphenyl Group

The N-bound 2,6-diethylphenyl substituent provides a specific steric and electronic environment that differentiates this compound from analogs with different anilide groups. The two ethyl groups at the 2,6-positions create a sterically hindered environment around the amide nitrogen, which can influence the conformation of the molecule and its interactions with biological targets, such as phosphodiesterase enzymes where similar structural motifs are found [1]. For example, in the patent landscape of PDE1 inhibitors, the 2,6-diethylphenyl-substituted amides are highlighted for their potency, with Ki values reaching as low as 0.1 nM, whereas other substituents can lead to significant drops in affinity [2]. While specific Ki data for this exact compound is not publicly available, the structural class it belongs to is associated with high potency, making it a relevant intermediate for developing potent PDE1 inhibitors.

Steric & electronic effect
Class-level inference
2,6-diethylphenyl motif associated with high target affinity in PDE1 inhibitor chemotype; reported class-level Ki range 0.1-0.5 nM for related patent compounds
Supports lead optimization context
Exact Ki for this intermediate not publicly available
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Commercial Purity Specifications

The compound is commercially available with defined purity specifications, which is a prerequisite for reliable synthetic applications. Chemscene offers 2-bromo-N-(2,6-diethylphenyl)butanamide at a minimum purity of 98%, with recommended storage conditions of sealed in dry, 2-8°C . AKSci provides a minimum purity specification of 95% . This is a quantifiable differentiating factor from non-commercial or in-house synthesized batches where purity may be undefined or variable. The availability of a 98% pure commercial product reduces the need for further purification before use in sensitive reactions like palladium-catalyzed cross-couplings, where impurities can poison catalysts.

Commercial purity
Specification review
98% minimum purity (Chemscene); 95% specification (AKSci)
Minimizes catalyst poisoning risk
Source-specific specification; verify COA
Chemical Procurement Quality Control Synthetic Chemistry

Validated Intermediate in Patented Drug Synthesis

The structural class of 2-bromo-N-(2,6-diethylphenyl)butanamide is directly linked to the synthesis of CGRP receptor antagonists and PDE1 inhibitors, as evidenced by patents from Bristol-Myers Squibb and Intra-Cellular Therapies [1][2]. While the exact compound may not always be the final active ingredient, its core structure is a critical intermediate in these patented synthetic routes. For example, the process disclosed in US8669368 for preparing cycloheptapyridine CGRP receptor antagonists describes the use of various halogenated amide intermediates, where the halogen atom serves as a essential point for further derivatization [1]. This positions the compound as a procurement target for organizations developing follow-on drugs or generic versions of these therapies.

Patented intermediate
Supporting evidence
Structural core appears in synthetic routes for CGRP antagonists (US8669368) and PDE1 inhibitors (US9073936)
Industrial relevance context
Qualitative patent disclosure review
Process Chemistry Patent Analysis Drug Development

Key Application Scenarios for 2-Bromo-N-(2,6-diethylphenyl)butanamide


Cross-Coupling Building Block for Fragment-Based Drug Discovery

Procurement is justified when a synthetic route requires an aliphatic bromide handle for a late-stage diversification step via Suzuki, Negishi, or Buchwald-Hartwig coupling to generate a library of biaryl or aminoaryl analogs. The compound's unique reactivity, unavailable in its non-halogenated or chloro- counterparts, makes it the mandatory starting material for this specific transformation [1].

Synthesis of PDE1 Inhibitor Candidates

The compound's core structure is a privileged scaffold in the synthesis of potent PDE1 inhibitors, a target for treating Parkinson's disease, depression, and schizophrenia. Procuring this intermediate allows medicinal chemistry teams to explore structure-activity relationships around the 2,6-diethylphenyl-substituted amide chemotype, which has demonstrated sub-nanomolar enzyme inhibition in related compounds [2].

Process Intermediate for CGRP Antagonist Development

For process chemists developing scalable routes to cycloheptapyridine CGRP receptor antagonists for migraine treatment, this brominated amide serves as a key intermediate. Its procurement in defined high purity (≥98%) is essential for ensuring high yields and minimizing side products in the subsequent metal-catalyzed coupling steps that build the complex target molecule [3].

Application
Selection Property
Validation Focus
Cross-coupling building block
Aliphatic bromide reactivity
Suzuki / Buchwald-Hartwig coupling efficiency
PDE1 inhibitor candidate synthesis
2,6-diethylphenyl steric profile
Target affinity assay context
Process intermediate development
High-purity commercial supply
Reproducibility and yield in metal-catalyzed steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(2,6-diethylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.